molecular formula C21H20N4O2 B11268042 N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B11268042
M. Wt: 360.4 g/mol
InChI Key: XKCYWXLBXNAYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, an oxadiazole ring, and a dimethylphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the oxadiazole ring via cyclization reactions. The final step involves the acylation of the indole derivative with 2,5-dimethylphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features enable it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways suggests that it could be developed into a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-triazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-pyrazol-2-yl)-1H-indol-1-yl]acetamide

Comparison: Compared to these similar compounds, N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C21H20N4O2/c1-13-8-9-14(2)18(10-13)22-20(26)12-25-11-17(21-24-23-15(3)27-21)16-6-4-5-7-19(16)25/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

XKCYWXLBXNAYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.